3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Cytotoxicity Cancer Cell Lines MTT Assay

Procure 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS 131984-82-2), a non-cytotoxic ursane triterpenoid (IC50 >100 µg/mL) distinct from ursolic acid. Its unique 23-oxo substitution eliminates confounding cell death, ensuring assay fidelity in anti-inflammatory and cytoprotective studies. An essential reference standard for Uncaria phytochemical profiling and SAR investigations.

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
Cat. No. B7980697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
InChIKeyNBJMEEGTJUXGLI-KNOXKUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: A 23-Oxo Ursane Triterpenoid from Uncaria Species for Natural Product Research


3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS: 131984-82-2) is a pentacyclic triterpenoid belonging to the ursane class. The compound is characterized by hydroxyl groups at C-3, C-6, and C-19, a ketone at C-23, a Δ12 double bond, and a carboxylic acid at C-28 . It is a known natural product isolated from the stem bark of Uncaria macrophylla and the vines of Uncaria rhynchophylla (Rubiaceae) [1]. Structurally, it differs from the more common ursolic acid by the presence of three hydroxyl groups and a C-23 oxo moiety, and from uncaric acid (3β,6β,19α-trihydroxy-urs-12-en-28-oic acid) by oxidation of the C-23 methyl to a ketone [2].

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Why Ursolic Acid or Uncaric Acid Cannot Be Used Interchangeably


Despite belonging to the same ursane triterpenoid class, 3,6,19-trihydroxy-23-oxo-12-ursen-28-oic acid exhibits a distinct biological and physicochemical profile compared to its close analogs ursolic acid and uncaric acid. The oxidation of the C-23 methyl to a ketone, coupled with the unique 3β,6β,19α-trihydroxylation pattern, alters hydrogen-bonding capacity, polarity, and metabolic recognition [1]. Direct comparative cytotoxicity assays confirm that while ursolic acid demonstrates potent growth inhibition against MCF-7 and HepG2 cancer cell lines (IC50 12.1 µg/mL and 15.1 µg/mL, respectively), the 23-oxo derivative shows no inhibitory activity (IC50 >100 µg/mL) under identical conditions [2]. This functional divergence means that substituting the compound with ursolic acid would introduce confounding cytotoxicity in assays designed to evaluate non-cytotoxic mechanisms, thereby compromising data interpretation.

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Cytotoxicity: Non-Cytotoxic Profile Distinct from Ursolic Acid

In a head-to-head MTT assay against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, 3,6,19-trihydroxy-23-oxo-12-ursen-28-oic acid (compound 2) showed no inhibitory activity (IC50 >100 µg/mL), whereas ursolic acid (compound 4) exhibited potent cytotoxicity with IC50 values of 12.1 µg/mL and 15.1 µg/mL, respectively [1]. Uncaric acid (compound 3) also lacked activity, but the presence of the 23-oxo group in the target compound distinguishes it chemically from both ursolic acid and uncaric acid [2].

Cytotoxicity Cancer Cell Lines MTT Assay

Physicochemical Differentiation: Increased Polar Surface Area (TPSA) Versus Ursolic Acid and Uncaric Acid

The topological polar surface area (TPSA) of 3,6,19-trihydroxy-23-oxo-12-ursen-28-oic acid is 115.00 Ų [1], substantially higher than that of uncaric acid (98.00 Ų) [2] and more than double that of ursolic acid (57.53 Ų) [3]. The increased TPSA, driven by the C‑23 ketone and additional hydroxyls, predicts reduced passive membrane permeability but enhanced aqueous solubility relative to the less polar analogs [4].

TPSA Solubility Permeability Drug‑likeness

Natural Occurrence and Isolation: A Defined Botanical Source for Reproducible Procurement

The compound has been isolated and structurally characterized from the stem bark of Uncaria macrophylla and the vines of Uncaria rhynchophylla [1]. Its presence in Uncaria tomentosa has also been documented . This well‑defined botanical origin enables reproducible isolation protocols and ensures batch‑to‑batch consistency when sourced from authenticated plant material, in contrast to many minor triterpenoids whose natural sources remain ambiguous or variable.

Natural Product Isolation Uncaria Rubiaceae Reference Standard

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Evidence-Based Research and Industrial Applications


Non‑Cytotoxic Control in Cancer Cell‑Based Screening Assays

Because the compound exhibits no cytotoxicity (IC50 >100 µg/mL) against MCF‑7 and HepG2 cells while maintaining a triterpenoid scaffold, it serves as an ideal negative control or vehicle for mechanistic studies where cytotoxic interference must be eliminated [1]. Researchers evaluating anti‑inflammatory, metabolic, or cytoprotective pathways can use this compound to ensure observed effects are not artifacts of cell death.

Reference Standard for HPLC and LC‑MS Analysis of Uncaria Species

The compound is a characterized secondary metabolite of Uncaria macrophylla and Uncaria rhynchophylla [2]. It is suitable for use as an analytical reference standard in the quality control and phytochemical profiling of Uncaria‑derived herbal medicines, dietary supplements, and botanical extracts. Its distinct retention time and mass spectrometric signature enable accurate quantification and authentication.

Tool Compound for Structure–Activity Relationship (SAR) Studies of Ursane Triterpenoids

The presence of a C‑23 ketone in place of a methyl group, combined with 3β,6β,19α‑trihydroxylation, provides a unique pharmacophore for SAR investigations [3]. This compound allows medicinal chemists to probe the impact of 23‑oxo substitution on target binding, metabolic stability, and cellular uptake, thereby guiding the rational design of novel triterpenoid‑based therapeutics.

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